Suc-Ala-Trp-Pro-Phe-pNA
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Overview
Description
Suc-Ala-Trp-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It is also hydrolyzed by cathepsin G and chymase . It is the standard substrate for FK-506 binding proteins (FKBPs, also called macrophilins) and cyclophilins, which belong to the group of peptidyl prolyl cis-trans isomerases (PPIases) .
Molecular Structure Analysis
This compound inhibits trypsin, chymotrypsin, and plasmin proteases by binding to their active sites .Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . Suc-AAPF-pNA is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It is also a substrate for prostate-specific antigen (PA), which exhibits chymotrypsin-like activity .Physical And Chemical Properties Analysis
This compound is a white to faint yellow powder . It has a molecular formula of C30H36N6O9 and a molecular weight of 624.6 . It has a melting point of 184-187 °C . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution .Scientific Research Applications
Cyclophilin Binding : It has been found that compounds derived from Suc-Ala-Ala-Pro-Phe-pNA can bind to human cyclophilin hCyp-18. While Suc-Ala-Phe-pNA binds to hCyp-18, only proline-containing peptides can block the peptidyl-prolyl cis/trans isomerase activity. This suggests the existence of two independent subsites in the binding process (Demange et al., 2001).
Enzyme Identification : A study on hog kidney cytosol identified a succinyl-trialanine p-nitroanilide hydrolase, which is able to hydrolyze an artificial elastase substrate (including Suc-Ala-Trp-Pro-Phe-pNA), as proline endopeptidase. This enzyme exhibits specific substrate preferences and is inhibited by certain chemical agents (Soeda et al., 1984).
Substrate Selectivity of Serine Proteases : this compound has been used to study the mechanistic origins of substrate selectivity in serine proteases. This research demonstrated how different peptide chain lengths can affect the rate of formation and hydrolysis of acyl-enzyme intermediates (Case & Stein, 2003).
Characterization of Azotobacter vinelandii FKBPs : Two recombinant FKBPs from Azotobacter vinelandii showed peptidyl-prolyl cis/trans isomerase activity against this compound and similar peptides. These enzymes were studied for substrate specificity and chaperone activity (Dimou et al., 2011).
Studies on Peptidyl Prolyl cis-trans Isomerase Activities : The compound was utilized in research to understand the substrate specificities of peptidyl prolyl cis-trans isomerase activities of different proteins. This research helps in elucidating the physiological roles of such proteins (Harrison & Stein, 1990).
Mechanism of Action
Target of Action
Suc-Ala-Trp-Pro-Phe-pNA is a substrate for several enzymes, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and peptidyl prolyl cis-trans isomerases (PPIases) . These enzymes play crucial roles in various biological processes, such as protein digestion and folding.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites . For instance, in the case of PPIases, these enzymes catalyze the cis-trans isomerization of proline imidic peptide bonds, a critical step in protein folding . This compound serves as a substrate for this reaction.
Biochemical Pathways
The action of this compound primarily affects the protein digestion and folding pathways. By serving as a substrate for enzymes like chymotrypsin and PPIases, it influences the breakdown of proteins into amino acids and the proper folding of proteins, respectively .
Pharmacokinetics
It is known that the compound is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in distilled water at 4 mg/ml . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The enzymatic cleavage of this compound yields 4-nitroaniline, a compound that produces a yellow color under alkaline conditions . This reaction is often used in enzyme assays, where the release of 4-nitroaniline is quantified by measuring absorbance at 405 nm .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be influenced by temperature, as it has been reported that a 1 mM solution of the substrate spontaneously hydrolyzes at a rate of about 0.1% per day at 4 °C .
Safety and Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H41N7O9/c1-23(40-33(46)17-18-34(47)48)35(49)43-31(21-25-22-39-29-11-6-5-10-28(25)29)38(52)44-19-7-12-32(44)37(51)42-30(20-24-8-3-2-4-9-24)36(50)41-26-13-15-27(16-14-26)45(53)54/h2-6,8-11,13-16,22-23,30-32,39H,7,12,17-21H2,1H3,(H,40,46)(H,41,50)(H,42,51)(H,43,49)(H,47,48)/t23-,30-,31-,32-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPSTLLJSQXELA-QIOUBPJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H41N7O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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